3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride
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Overview
Description
3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H15N3O2·HCl. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted piperazine derivatives can be formed, depending on the reagents used.
Scientific Research Applications
3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules . These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrophenyl)piperazine: Lacks the methyl group at the 3-position, which can affect its chemical reactivity and biological activity.
3-Methylpiperazine: Lacks the nitrophenyl group, resulting in different chemical properties and applications.
2-Nitrophenylpiperazine: Similar structure but with the nitro group at a different position, leading to variations in reactivity and biological effects.
Uniqueness
3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride is unique due to the presence of both the methyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
3-methyl-1-(2-nitrophenyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-4-2-3-5-11(10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBQMZUATAPXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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